molecular formula C16H12ClN3OS2 B2993281 (2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one CAS No. 468764-37-6

(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one

Cat. No.: B2993281
CAS No.: 468764-37-6
M. Wt: 361.86
InChI Key: HPTFZIJUWJXBLJ-LPDGQVOVSA-N
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Description

(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12ClN3OS2 and its molecular weight is 361.86. The purity is usually 95%.
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Biological Activity

(2E,5Z)-3-allyl-5-(4-chlorobenzylidene)-2-(thiazol-2-ylimino)thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and other pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14ClN3S2\text{C}_{15}\text{H}_{14}\text{Cl}\text{N}_3\text{S}_2

1. Antibacterial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. Specifically, this compound has shown potent activity against various bacterial strains:

Bacterial Strain Inhibition Percentage
Escherichia coli88.46%
Staphylococcus aureus91.66%

These results indicate the compound's potential for development as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria .

2. Antioxidant Activity

The antioxidant capacity of thiazolidinone compounds is significant, with studies indicating that this compound exhibits a high percentage of inhibition in ABTS assays:

Assay Type Inhibition Percentage
ABTS81.8%

This suggests that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .

3. Anticancer Activity

Thiazolidinone derivatives have been explored for their anticancer properties. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:

Cell Line Activity
HT29 adenocarcinomaGrowth inhibition observed
H460 lung cancerGrowth inhibition observed

The presence of the thiazole moiety is believed to enhance its anticancer activity by affecting cellular pathways involved in tumor growth .

4. Other Pharmacological Activities

Beyond antibacterial and anticancer effects, this compound has also been investigated for:

  • Anticonvulsant Activity: Some derivatives have shown promise in models of epilepsy.
  • Anti-inflammatory Effects: The thiazolidinone core is associated with anti-inflammatory properties.

Case Studies

Several studies have been conducted to evaluate the biological activities of thiazolidinone derivatives similar to this compound:

  • Study on Antibacterial Properties:
    • A series of thiazolidinones were synthesized and tested against E. coli and S. aureus, revealing strong antibacterial effects similar to those observed for our target compound .
  • Antioxidant Evaluation:
    • The antioxidant activities were assessed using various assays including DPPH and ABTS methods, confirming high radical scavenging capabilities .
  • Anticancer Studies:
    • In vitro studies demonstrated that certain thiazolidinones inhibit cancer cell proliferation significantly more than standard chemotherapeutics .

Properties

IUPAC Name

(2E,5Z)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c1-2-8-20-14(21)13(10-11-3-5-12(17)6-4-11)23-16(20)19-15-18-7-9-22-15/h2-7,9-10H,1,8H2/b13-10-,19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFZIJUWJXBLJ-LPDGQVOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/S/C1=N/C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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